N-[4-(dimethylamino)phenyl]-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a dimethylamino group, a furan ring, and a trifluoromethyl-substituted pyrimidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Furan Ring: The furan ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyrimidine.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with a halogenated aromatic compound.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where the amine group reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylamino)phenyl]-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide: shares structural similarities with other compounds containing dimethylamino, furan, and pyrimidine moieties, such as:
Uniqueness
The uniqueness of This compound lies in its trifluoromethyl-substituted pyrimidine ring, which imparts distinct chemical and biological properties. This trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other scientific applications.
Properties
Molecular Formula |
C20H19F3N4O2S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C20H19F3N4O2S/c1-27(2)14-7-5-13(6-8-14)24-18(28)9-11-30-19-25-15(16-4-3-10-29-16)12-17(26-19)20(21,22)23/h3-8,10,12H,9,11H2,1-2H3,(H,24,28) |
InChI Key |
RKTHORTZGBDOBG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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